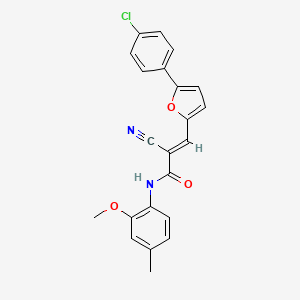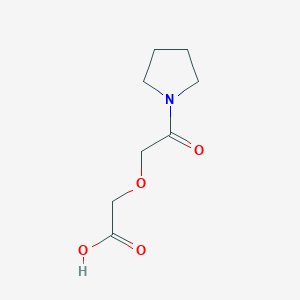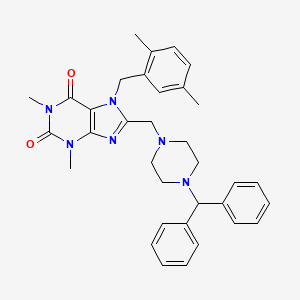![molecular formula C15H16FN3O4S B2974947 5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole CAS No. 2097932-57-3](/img/structure/B2974947.png)
5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H16FN3O4S and its molecular weight is 353.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Compounds containing the 1,3,4-oxadiazole moiety have been studied for their corrosion inhibition properties. For instance, derivatives of 1,3,4-oxadiazole have been assessed for their ability to inhibit corrosion in mild steel in sulfuric acid environments. These studies utilize gravimetric, electrochemical, SEM, and computational methods to explore the efficiency of these compounds as corrosion inhibitors, suggesting potential industrial applications in protecting metals against corrosion (P. Ammal, M. Prajila, A. Joseph, 2018).
Antimicrobial and Antitubercular Agents
Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. Molecular docking studies have been employed to understand the mode of action of these synthesized compounds, indicating their potential as therapeutic agents (Ramesh M. Shingare, Yogesh S. Patil, J. Sangshetti, et al., 2022).
Biological Evaluation of Sulfonamide-based Derivatives
Sulfonamide-based 1,3,4-oxadiazole derivatives have been created and evaluated for various biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic effects. These studies underline the diverse pharmacological potential of these compounds, supported by quantum chemical parameters (S. Kavitha, Z. Nasarullah, K. Kannan, 2019).
Fluorogenic and Fluorescent Labeling Reagents
Derivatives with a benzofurazan (2,1,3-benzoxadiazole) skeleton have been reviewed for their applications as fluorogenic and fluorescent labeling reagents. These compounds, due to their specific reactivity and fluorescence characteristics, find applications in analytical chemistry for the detection of analytes, demonstrating the utility of such derivatives in biochemistry and molecular biology (S. Uchiyama, T. Santa, Natsuko Okiyama, et al., 2001).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against the pathogen causing rice bacterial leaf blight. These compounds outperformed commercial agents in both in vitro and in vivo tests, indicating their potential as agricultural chemicals to protect crops from bacterial diseases (Li Shi, Pei Li, Wenli Wang, et al., 2015).
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Biochemical Pathways
Benzofuran compounds have been shown to have a wide range of biological and pharmacological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The physical properties such as boiling point and melting point of the compound are known , which could potentially influence its pharmacokinetic properties.
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .
Action Environment
The storage temperature for the compound is recommended to be in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Eigenschaften
IUPAC Name |
5-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S/c1-9-17-15(23-18-9)13-7-11(16)8-19(13)24(20,21)12-2-3-14-10(6-12)4-5-22-14/h2-3,6,11,13H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJXYAFWYYNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2S(=O)(=O)C3=CC4=C(C=C3)OCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2974865.png)
![{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid](/img/structure/B2974866.png)



![6-chloro-5-fluoro-6'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride](/img/structure/B2974873.png)
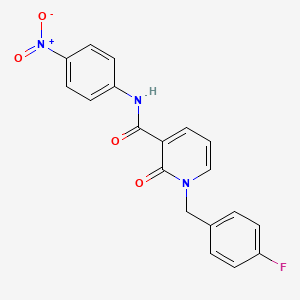
![Ethyl 2-methyl-5-[N-(2,4,5-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate](/img/structure/B2974879.png)

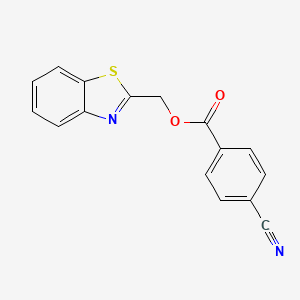
![8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2974883.png)
